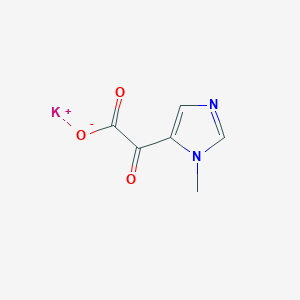

potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Description

Potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate is a potassium salt of a 2-oxoacetate derivative featuring a 1-methylimidazole substituent. This compound is commercially available as a synthetic building block (CymitQuimica, Ref: 3D-DXC59921), with pricing ranging from €853 for 50 mg to €2,547 for 500 mg .

Properties

IUPAC Name |

potassium;2-(3-methylimidazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.K/c1-8-3-7-2-4(8)5(9)6(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDCDQSEHPYJKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate Potassium Salt

A process for the preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate compound of formula-1 and its potassium salt compound of formula-1a, includes the following step: Treating the compound of formula-1 with a suitable potassium source in a suitable solvent to provide its potassium salt compound of formula-1a.

- Suitable reagents and solvents:

- The suitable esterification catalyst is selected from thionyl chloride and cone. sulfuric acid.

- The suitable solvent is selected from chloro solvents, polar-aprotic solvents, hydrocarbon solvents, ketone solvents, ether solvents, ester solvents, or mixtures thereof.

- The suitable azide source is selected from alkali metal azides such as sodium azide and potassium azide; diphenylphosphoryl azide; trialkylsilyl azides such as trimethylsilyl azide and the like.

Preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate Potassium Salt Using Potassium Tert-Butoxide

Treating the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate compound of formula-1 with potassium tert-butoxide in a suitable solvent selected from ketone solvents, ester solvents, and polar-aprotic solvents can yield the title compound. The amount of potassium tert-butoxide used in this process is in an amount ranging from 0.8-1.7 moles, preferably 0.9 to 1.5 moles per one mole equivalent of compound of formula-1 and the reaction can be carried out at a temperature ranging from -10°C to 60°C, preferably -5°C to 35°C.

Preparation of Potassium Salt of 2-n-butyl-5-chloro-4-hydroxymethyl-1-[(2'-(2H-tetrazole-5-yl)-1,1'-biphenyl-4-yl)methyl]-1H-imidazole

Reacting 2-n-butyl-5-chloro-4-hydroxymethyl-1-[(2'-(2-triphenylmethyl tetrazol-5-yl)-1,1'-biphenyl-4-l)methyl]-1H-imidazole with potassium hydroxide in methanol and isolating the required compound from acetone can yield the title compound.

Reaction Conditions and Procedure:

- A mixture of N-(triphenylmethyl)-5-[4 (bromomethyl)1,1'-biphenyl-2'-yl]tetrazole (4.5 g, 0.109 mol), sodium hydroxide (50.0 g, 0.089 mol), tetra butyl ammonium bromide (3.5 g, 0.01 mol) and water (100.0 mL) were stirred at 25-30°C for 15 min.

- 2-Butyl-4-chloro-5-hydroxymethyl... imidazole (17.0 g, 0.09 mol) and dichloromethane (300 mL) were added to the reaction mass, and the contents were heated to 35-40°C and stirred for 35 h.

- The separated organic layer was washed with water (3 × 50.0 mL) and concentrated under reduced pressure. The resulted compound 5 was isolated and recrystallized from acetonitrile and ether (40 g, 67 %).

- A mixture of 2-n-butyl-5-chloro-4-hydroxymethyl-1-[(2'-(2-triphenylmethyl tetrazol-5-yl)-1,1'-biphenyl-4-yl) methyl]-1H- imidazole (40 g), potassium hydroxide (3.4 g) and methanol (250 mL) were stirred at 60-65°C for 4-5 h, and the same contents were stirred for 2 h at 0-5°C. The separated bi product was filtered and washed with methanol (25 mL). The filtrate was concentrated under reduced pressure, and acetone (40 mL) was added to it.

Solvent-Free Synthesis of Imidazol-1-yl-acetic acid hydrochloride

A convenient and environmentally-friendly protocol for the preparation of imidazol-1-yl-acetic acid hydrochloride is discussed via solvent-free N-alkylation of imidazole by tert-butyl chloroacetate, the obtained imidazol-1-yl-acetic acid tert-butyl ester was hydrolyzed in water and treated with hydrochloric acid to obtain the imidazol-1-yl-acetic acid hydrochloride in good yields.

Synthesis of imidazol-1-yl-acetic acid tert-butyl ester (3):

Powdered imidazole (20.0 g, 0.29 mol) and tert-butyl chloroacetate (44.2 g, 0.29 mol) were added to K2CO3 (50.7 g, 0.37 mol) at 0−5 °C, then, it was slowly heated up to 60 °C and stirred for 4-6 h. After the reaction was completed, the reaction mass was cooled down to 20−25 °C and 100 mL of water was added and the mixture stirred for 5-10 min. Filtration and air drying of the resulting solid afforded the title compound (3) as a shiny white crystalline solid (35.5 g, 66%).Property Value Melting point 111–113.6 °C IR (KBr) (νmax/ cm-1) 3453, 3111, 2981, 2874, 1739, 1512, 1230, 1148, 1079, 742, and 662 1H NMR (500 MHz, DMSO-d6) δ 1.41 (s, 9H), 4.82 (s, 2H), 6.86 (s, 1H), 7.11 (s, 1H), 7.58 (s, 1H) 13C NMR (125 MHz, DMSO-d6) δ 28.04, 48.26 (CH2, confirmed by dept 135 spectra), 82.34, 121.29, 127.99, 138.59, 167.99 MS (m/z) 183.11 [M+1] Synthesis of imidazol-1-yl-acetic acid hydrochloride (4):

A mixture of imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) was heated to 90−95 °C and stirred for 2 h. The clear solution indicated that the reaction was completed. After completion of reaction, it was cooled down to 20−25 °C, and 10 mL of the concentrated hydrochloric acid was added and stirred for 30 min. Complete evaporation of reaction mass under reduced pressure afford the title compound (4) as a white solid (16.6 g, 93%).Property Value Chromatographic purity 99.47% HCl content 22.78% (cal 22.42%) Melting point 200.3−202.3 °C IR (KBr) (νmax/ cm-1) 3485, 3159, 3078, 2956, 2827, 1732, 1548, 1406, 1222, 1178, 1080, 763, and 626 1H NMR (500 MHz, DMSO-d6) δ 4.76 (s, 2H, -CH2), 6.88 (s, 1H), 7.12 (s, 1H), 7.64 (s, 1H) 13C NMR (125 MHz, DMSO-d6) δ 51.61 (CH2, confirmed by dept 135 spectra), 119.18, 122.82, 135.26, 172.41 MS (m/z) 127.04 [M+1]

Chemical Reactions Analysis

Hydrolysis and Esterification Reactions

The oxoacetate group undergoes hydrolysis under basic conditions. For example, treatment with aqueous potassium hydroxide (KOH) converts the potassium oxoacetate into 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetic acid, as observed in analogous ester hydrolysis reactions . This process is reversible under acidic conditions, enabling re-esterification with alcohols like ethanol or methanol .

Table 1: Hydrolysis Conditions for Oxoacetate Derivatives

| Reaction Type | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ester hydrolysis | Water | K₂CO₃ | RT | 73–93 | |

| Acid formation | Ethanol | KOH | Reflux | 33–99 |

Imidazole Ring Functionalization

The 1-methylimidazole ring participates in electrophilic substitutions. For instance, halogenation at the C4 position occurs with reagents like N-chlorosuccinimide (NCS), though steric hindrance from the methyl group moderates reactivity .

Oxoacetate Group Reactivity

The α-ketoester moiety engages in nucleophilic substitutions:

-

Amide formation : Reacts with amines (e.g., phenethylamine) in the presence of coupling agents like HATU to yield 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetamide derivatives .

-

Thioester synthesis : Treatment with thiols under Mitsunobu conditions produces thioesters, leveraging the oxo group’s electrophilicity .

Oxidation

While the oxoacetate itself is resistant to further oxidation, the imidazole ring’s methyl group can be oxidized to a carboxylic acid using strong oxidants like KMnO₄ under acidic conditions .

Multicomponent and Cyclization Reactions

The compound participates in annulation reactions:

-

Redox-annulations : Reacts with cyclic amines (e.g., pyrrolidine) via benzoic acid catalysis to form polycyclic imidazolidinones. The mechanism involves N,O-acetal intermediates and azomethine ylide formation .

-

Heterocycle synthesis : Condensation with 2-chloro-2-oxo-acetate derivatives yields 1,2,4-oxadiazoles, as demonstrated in analogous systems .

Table 2: Cyclization Reaction Parameters

| Reaction Partner | Catalyst | Solvent | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | Benzoic acid | Toluene | Imidazolidinones | 85–98 | |

| Ethyl 2-chloro-2-oxo-acetate | – | THF | 1,2,4-Oxadiazoles | 80–92 |

Biological Interaction Pathways

The oxoacetate group plays a critical role in enzyme interactions. For example:

-

Hydrogen bonding : The carbonyl oxygen forms hydrogen bonds with catalytic residues (e.g., Tyr1674 in β-lactamases), mimicking natural substrates .

-

Water displacement : Binding displaces six water molecules in enzyme active sites, enhancing affinity through entropic gains .

This compound’s versatility in hydrolysis, substitution, and cyclization reactions makes it valuable for synthesizing bioactive molecules and heterocycles. Further studies could explore its applications in metallo-β-lactamase inhibition or asymmetric catalysis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with imidazole derivatives often exhibit antimicrobial properties. A study focusing on similar imidazole-based compounds demonstrated their efficacy against various bacterial strains, suggesting that potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate could have similar applications in treating infections caused by resistant bacteria .

Cancer Research

The compound's potential as an anticancer agent has been explored in various studies. For instance, imidazole derivatives have been investigated for their ability to inhibit specific cancer cell lines. Case studies have shown that modifications of the imidazole structure can enhance cytotoxicity against prostate cancer cells, indicating a promising avenue for further exploration of this compound in oncology .

Agricultural Science

Pesticide Development

Imidazole derivatives are also being researched for their potential use as agrochemicals. The compound's structure suggests it may act as a fungicide or herbicide. Preliminary studies indicate that similar compounds can inhibit fungal growth effectively, which could lead to the development of new agricultural products aimed at enhancing crop protection .

Material Science

Polymer Synthesis

In material science, this compound can serve as a precursor in the synthesis of polymers with unique properties. Its ability to form coordination complexes with metals makes it valuable in creating advanced materials for electronics and catalysis . Research into the polymerization processes involving this compound has shown promising results in producing materials with enhanced thermal stability and mechanical strength.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Substituent Effects on Solubility and Reactivity

- Potassium Salt vs. Esters/Amides : The potassium salt form of the target compound exhibits higher water solubility compared to methyl/ethyl esters (e.g., compounds 3, 4, 7 in ) due to ionic dissociation . This makes it suitable for aqueous-phase reactions or formulations.

- Heterocyclic Influence : Replacing aryl groups (e.g., 4-methoxyphenyl in ) with 1-methylimidazole introduces a basic nitrogen heterocycle. Imidazole’s π-electron system and hydrogen-bonding capacity may enhance binding to biological targets compared to purely aromatic systems .

Bioactivity and Functional Potential

- Marine-Derived Analogs : Compounds like methyl 2-(4-methoxyphenyl)-2-oxoacetate () are isolated from Polycarpa aurata and may exhibit antimicrobial or cytotoxic properties, though specific data for the target compound is lacking .

- Indole-Morpholine Derivatives : Compounds such as 3b () demonstrate substituent-driven bioactivity, with morpholine enhancing blood-brain barrier penetration. The target compound’s imidazole group could similarly modulate pharmacokinetics .

Biological Activity

Potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potential, supported by case studies and research findings.

Synthesis of this compound

The compound is synthesized through the reaction of 1-methyl-1H-imidazole with oxoacetic acid in the presence of potassium hydroxide. The general synthetic route involves:

- Refluxing a mixture of 1-methyl-1H-imidazole and oxoacetic acid in an alcoholic solvent.

- Isolation of the potassium salt through crystallization techniques.

The structure is confirmed via spectral analysis methods such as NMR and mass spectrometry.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Fungal activity , particularly against Candida species.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has shown that this compound possesses significant anti-inflammatory activity. In vitro assays demonstrated:

- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduction in nitric oxide production in macrophages.

A study highlighted that the compound reduced inflammation in a murine model of arthritis, indicating its potential for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a promising profile, particularly against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC of 16 µg/mL, showcasing its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in a rat model of induced paw edema. The treatment group showed a significant reduction in paw swelling compared to controls, correlating with decreased levels of inflammatory markers in serum . This suggests that this compound could be beneficial in managing chronic inflammatory conditions.

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via metallation-acylation sequences or organocuprate reactions. For example:

- Metallation with LDA/n-BuLi : Iodoimidazole precursors (e.g., 67a/b in ) are metallated at low temperatures (−78°C) in THF, followed by acylation with oxalic acid derivatives to yield imidazol-5-yl glyoxylates. Yields depend on stoichiometric control of the base and electrophile .

- Organocuprate Reactions : Cross-coupling with Gilman reagents (e.g., LiCuR₂) avoids competing nucleophilic pathways. Optimize solvent polarity (e.g., Et₂O vs. THF) to suppress side reactions .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, aqueous acetonitrile gradient) .

Structural Characterization

Q. Q2: How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Answer:

- X-Ray Diffraction : Use single-crystal X-ray diffraction (90–100 K) to resolve the imidazole-oxoacetate coordination. SHELXL () is ideal for refining small-molecule structures due to its robust handling of hydrogen bonding and disorder .

- Data Collection : Collect high-resolution data (≤1.0 Å) to resolve tautomeric forms of the imidazole ring. Apply TWINABS for absorption corrections if crystals are twinned .

- Validation : Cross-validate bond lengths/angles with Cambridge Structural Database entries for similar imidazole derivatives .

Reactivity and Functionalization

Q. Q3: What strategies are effective for functionalizing the 2-oxoacetate moiety while preserving the imidazole core?

Answer:

- Acylation/Amidation : React the potassium salt with acyl chlorides (e.g., benzoyl chloride) in DMF at 0–5°C to prevent imidazole ring decomposition. Use Hünig’s base to scavenge HCl .

- Carbonylation : Employ PdCl₂(PPh₃)₂ catalysts under CO atmosphere (1 atm) to introduce carbonyl groups at the α-position. Monitor reaction progress via IR spectroscopy for CO uptake .

- Challenges : The oxoacetate group is prone to hydrolysis; use anhydrous conditions and molecular sieves for moisture-sensitive reactions .

Analytical Method Development

Q. Q4: How can co-elution of this compound with by-products be resolved in HPLC analysis?

Answer:

- Column Selection : Use a polar-embedded C18 column (e.g., Waters XBridge) to improve retention of polar by-products.

- Gradient Optimization : Start with 5% acetonitrile/95% ammonium formate (10 mM, pH 3.0), ramping to 40% acetonitrile over 20 minutes. Adjust pH to 2.5–3.5 to protonate the imidazole and enhance separation .

- Detection : Pair with UV detection at 254 nm (imidazole absorption) and MS for fragment identification .

Advanced Research: Tautomerism and Computational Studies

Q. Q5: How can tautomeric equilibria of the imidazole ring impact the compound’s reactivity in catalytic applications?

Answer:

- Tautomer Identification : Use NMR (¹H and ¹³C) in DMSO-d₆ to detect N–H proton shifts. Compare with DFT calculations (e.g., Gaussian 16) to model 1,3-H shifts .

- Reactivity Implications : The 1H-tautomer (N–H at position 1) may enhance hydrogen-bonding in coordination complexes, while the 3H-form could favor electrophilic substitution. Quantify tautomer ratios via integration of distinct NMR peaks .

- Catalytic Screening : Test both tautomers in Pd-catalyzed cross-coupling reactions; the 1H-form may improve catalytic turnover due to stronger metal coordination .

Data Contradictions: Synthetic Yield Discrepancies

Q. Q6: How can researchers reconcile conflicting reports on synthetic yields for this compound?

Answer:

- Root Cause Analysis :

- Metallation Efficiency : LDA vs. n-BuLi may produce varying enolate stability. Use in situ quenching with trimethylsilyl chloride to trap intermediates and quantify conversion via ²⁹Si NMR .

- By-Product Formation : Side reactions (e.g., over-acylation) can reduce yields. Employ LC-MS to identify dimers or oligomers and adjust stoichiometry .

- Reproducibility : Standardize solvent purity (THF must be freshly distilled over Na/benzophenone) and reaction scales (<1 mmol for exploratory studies) .

Safety and Handling

Q. Q7: What precautions are necessary when handling this compound in hygroscopic environments?

Answer:

- Storage : Store under argon in sealed ampules with desiccants (molecular sieves 3Å). The oxoacetate group is hygroscopic and may hydrolyze to oxalic acid .

- PPE : Use nitrile gloves and fume hoods during weighing. In case of exposure, rinse skin with 0.1 M NaOH to neutralize acidic degradation products .

Advanced Applications: Drug Discovery

Q. Q8: How can this compound serve as a precursor for kinase inhibitors or anticoagulants?

Answer:

- Structural Analogues : Replace the potassium counterion with ethyl groups (e.g., ethyl 2-(5-chloropyridin-2-ylamino)-2-oxoacetate, ) to enhance lipophilicity for cellular uptake .

- Biological Screening : Use SPR (surface plasmon resonance) to assess binding to thrombin or Factor Xa. Compare with Edoxaban intermediates () for anticoagulant activity .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets. The imidazole-oxoacetate scaffold may chelate Mg²⁺ ions in kinase active sites .

Computational Modeling

Q. Q9: What computational methods are suitable for predicting the compound’s stability in aqueous solutions?

Answer:

- MD Simulations : Use GROMACS with TIP3P water models to simulate hydrolysis of the oxoacetate group. Calculate free energy barriers via metadynamics .

- pKa Prediction : Apply COSMO-RS to estimate the imidazole N–H pKa (~6.5–7.0), which influences protonation states in physiological conditions .

Scale-Up Challenges

Q. Q10: What are critical considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Exotherm Management : Use jacketed reactors with controlled cooling (−70°C) during metallation to prevent thermal decomposition .

- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective isolation. Validate purity via DSC (melting point ~215–220°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.